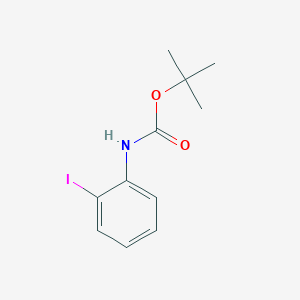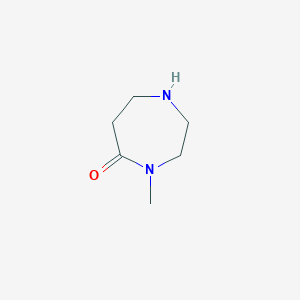
1-(4-Acetylpiperidino)ethan-1-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and deprotection processes. For instance, Lovel Kukuljan et al. (2016) synthesized derivatives by employing such methods, demonstrating the versatility and efficiency of these synthetic approaches in producing complex structures from simpler precursors (Kukuljan, Kranjc, & Perdih, 2016). Additionally, solvent-free one-pot synthesis methods have been reported, showing high yields and emphasizing the importance of catalysts in the synthesis process (Thirunarayanan & Sekar, 2016).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(4-Acetylpiperidino)ethan-1-one often features complex interactions, such as hydrogen bonds and π interactions, which contribute to their stability and physical properties. For example, Kukuljan et al. (2016) highlighted how hydrogen bonds and weak C-H···π interactions stabilize the molecular structure, affecting its reactivity and interaction with other molecules (Kukuljan, Kranjc, & Perdih, 2016).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Acetylpiperidino)ethan-1-one and its derivatives often include cyclization and acetylation steps. These reactions are crucial for modifying the compound's chemical structure to enhance its properties or for the synthesis of more complex molecules. One-pot pseudo three-component reactions have been used for synthesizing highly functionalized derivatives, demonstrating the compound's reactivity and potential for producing diverse chemical structures (Rao & Parthibana, 2014).
Physical Properties Analysis
The physical properties of 1-(4-Acetylpiperidino)ethan-1-one derivatives, such as melting points and solubility, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in various scientific and industrial processes. The synthesis and characterization studies often include the determination of these properties to better understand the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of 1-(4-Acetylpiperidino)ethan-1-one and its derivatives. Studies have shown that modifications to the molecular structure can significantly alter these properties, making the compound suitable for a wide range of chemical reactions and applications. The understanding of these chemical properties is crucial for the development of new synthetic methods and the discovery of novel compounds with desirable characteristics.
References
Aplicaciones Científicas De Investigación
Synthesis of Substituted 2-Pyridones : A study discusses the preparation of 1-Ethanesulfinylacetylpiperidin-2-one from delta-valerolactam, which is used in synthesizing substituted 2-pyridones through the Pummerer cyclization-deprotonation-cycloaddition cascade of imidosulfoxides. This demonstrates its utility in complex organic synthesis processes (Padwa, Heidelbaugh, & Kuethe, 1999).
Fluorescent Chemosensor for Fe3+ and Picric Acid : Another study details how derivatives of 1-(2,5-dimethylfuran-3-yl)ethan-1-one, related to 1-(4-Acetylpiperidino)ethan-1-one, function as a fluorescent chemosensor for Fe3+ ions and picric acid, highlighting its application in the detection of specific ions and compounds (Shylaja et al., 2020).
Solid-state Electronic Structure Study : The crystal structure of a related compound, 1-(1H-pyrazol-4-yl)ethanone (4-acetylpyrazole), was studied to understand its solid-state and electronic structure, contributing to the field of materials science and crystallography (Frey, Schoeller, & Herdtweck, 2014).
Oxidation of Alcohols : A study on 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate, closely related to 1-(4-Acetylpiperidino)ethan-1-one, discusses its use in the oxidation of alcohols to ketones or aldehydes, showcasing its role in organic synthesis and catalysis (Bobbitt, 1998).
Biological Evaluation of Chalcone Derivatives : Research on the synthesis of derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, related to the target compound, for potential anti-inflammatory applications shows its relevance in medicinal chemistry (Rehman, Saini, & Kumar, 2022).
Antimicrobial Activity of Novel Derivatives : A study on the synthesis of new 1H-Indole derivatives, including 2-chloro-1-(indoline-1-yl) ethanone, shows its significant antimicrobial activity, indicating its potential in developing new antimicrobial agents (2020).
Safety and Hazards
1-(4-Acetylpiperidino)ethan-1-one is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(1-acetylpiperidin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZXZEJGLKOTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380434 | |
| Record name | 1,1'-(Piperidine-1,4-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperidino)ethan-1-one | |
CAS RN |
162368-01-6 | |
| Record name | 1,1'-(Piperidine-1,4-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



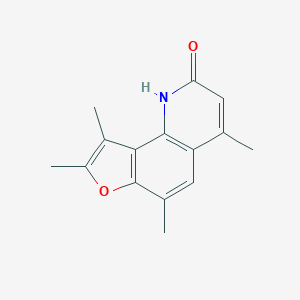


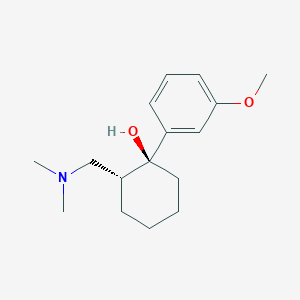

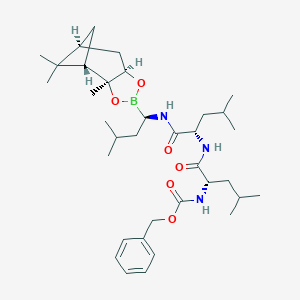
![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)


